Introduction: The Benchmark in High-Performance Red Pigments
Introduction: The Benchmark in High-Performance Red Pigments
An In-depth Technical Guide to Pigment Red 254: Structure, Properties, and Applications
Pigment Red 254 (P.R. 254), a member of the diketopyrrolopyrrole (DPP) class of pigments, represents a significant milestone in organic pigment technology.[1] Since its commercial introduction in 1986, it has established itself as a benchmark for high-performance red pigments, prized for its brilliant, neutral red hue, exceptional durability, and versatile applicability.[2][3] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and critical industrial applications, intended for researchers and scientists in materials science, chemistry, and product development. Its discovery revolutionized industries, particularly automotive coatings, by offering a stable, lightfast alternative to previously used red pigments that were prone to fading and degradation.[4]
Chemical Identity and Molecular Structure
The remarkable properties of Pigment Red 254 are a direct consequence of its unique and highly stable molecular architecture. The core of the molecule is a fused bicyclic system known as a pyrrolo[3,4-c]pyrrole-1,4-dione, which is flanked by two 4-chlorophenyl groups.[1][5]
Systematic IUPAC Name: 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione[6][7] CAS Number: 84632-65-5[6][8][9] C.I. Name: Pigment Red 254 (P.R. 254)[10][11] C.I. Number: 56110[10][12][13] Molecular Formula: C₁₈H₁₀Cl₂N₂O₂[8][14] Molecular Weight: 357.19 g/mol [6][8][14]
The planarity of the DPP core, combined with intermolecular N—H···O hydrogen bonding, results in a tightly packed crystal lattice.[7][15] This molecular arrangement is fundamental to its low solubility, high melting point, and exceptional stability against heat, light, and chemical attack.[7] The molecule itself is centrosymmetric, with the benzene rings exhibiting a slight dihedral angle relative to the central pyrrole rings.[7]
Caption: 2D Chemical Structure of Pigment Red 254.
Physicochemical and Performance Properties
Pigment Red 254 is classified as a high-performance pigment due to its outstanding fastness properties, which are summarized below. Its robustness allows it to be used in demanding applications where color stability is paramount.
| Property | Value / Rating | Source(s) |
| Physical Appearance | Red to Dark Red Crystalline Powder | [9][16] |
| Density | ~1.5 - 1.57 g/cm³ | [3][12][13] |
| Heat Stability | Up to 300°C | [2][12][17] |
| Lightfastness (BWS) | Grade 8 (Excellent) | [2][8][17][18] |
| Weather Fastness | Excellent | [7][12][17] |
| Migration Resistance | 5 (Excellent) | [12][14] |
| Solvent Resistance | Excellent | [2][8][18] |
| Acid Resistance | 5 (Excellent) | [12][19] |
| Alkali Resistance | 5 (Excellent) | [12][19] |
| Oil Absorption | ~40 ml/100g | [13][19] |
| Water Solubility | < 0.499 mg/L (20°C) | [11] |
The exceptional stability of P.R. 254 is a direct result of its DPP core. The electron-deficient nature of this core, coupled with the extensive π-conjugation across the molecule, provides remarkable photostability.[1] Its insolubility and high thermal and chemical resistance stem from the strong intermolecular hydrogen bonds and π-π stacking interactions within its crystal structure, which require significant energy to disrupt.[1][15]
Synthesis and Manufacturing Process
The industrial synthesis of Pigment Red 254 is a well-established process based on the principles of condensation chemistry. The primary method involves the reaction of a substituted benzonitrile with a dialkyl succinate in the presence of a strong base.[1][20]
Core Reaction Mechanism
The synthesis is a base-catalyzed condensation reaction. It proceeds via the following key steps:
-
Formation of Succinate Anion: A strong base, typically sodium tert-amyloxide, deprotonates the α-carbon of the dialkyl succinate (e.g., diisopropyl succinate or diethyl succinate).[21][22]
-
Nucleophilic Attack: The resulting succinate anion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on two molecules of 4-chlorobenzonitrile.
-
Cyclization and Tautomerization: A series of intramolecular cyclization and tautomerization steps follow, leading to the formation of the stable, fused DPP ring system.[20]
-
Hydrolysis and Precipitation: The reaction mixture is then hydrolyzed, and the pigment is precipitated, filtered, washed, and dried.[22][23]
Illustrative Laboratory Protocol
This is a generalized procedure based on published methods.[21][22][23]
-
Prepare Base: Under an inert nitrogen atmosphere, prepare a solution of sodium tert-amyloxide by reacting metallic sodium with tert-amyl alcohol.[22][23]
-
Add Nitrile: To the heated base solution (e.g., 90-100°C), add 4-chlorobenzonitrile and stir until dissolved.[21][22]
-
Condensation: Slowly add diisopropyl succinate (or diethyl succinate) to the mixture. The reaction is exothermic and requires careful temperature control.[21][22] Maintain the reaction at an elevated temperature (e.g., 110-130°C) for several hours to ensure completion.[24]
-
Work-up: After the reaction is complete, the mixture is cooled and hydrolyzed by adding water or an acidic solution to neutralize the base.[21][22]
-
Isolation: The precipitated crude Pigment Red 254 is isolated by filtration.
-
Purification: The filter cake is washed extensively with solvents like methanol and water to remove unreacted starting materials and byproducts, then dried under vacuum at an elevated temperature.[21]
Sources
- 1. Frontiers | Diketopyrrolopyrrole (DPP)-Based Materials and Its Applications: A Review [frontiersin.org]
- 2. zeyachem.net [zeyachem.net]
- 3. chembk.com [chembk.com]
- 4. discover.hubpages.com [discover.hubpages.com]
- 5. Pigment Red 254 | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Pigment Red 254 | 84632-65-5 [chemicalbook.com]
- 9. CAS 84632-65-5: Pigment Red 254 | CymitQuimica [cymitquimica.com]
- 10. Pigment Red 254 [dyestuffintermediates.com]
- 11. kremer-pigmente.com [kremer-pigmente.com]
- 12. ispigment.com [ispigment.com]
- 13. union-pigment.com [union-pigment.com]
- 14. ispigment.com [ispigment.com]
- 15. scispace.com [scispace.com]
- 16. chemimpex.com [chemimpex.com]
- 17. vichem.vn [vichem.vn]
- 18. Pigment Red 254 - SY Chemical Co., Ltd. [sypigment.com]
- 19. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 20. researchgate.net [researchgate.net]
- 21. Pigment Red 254 synthesis - chemicalbook [chemicalbook.com]
- 22. Preparation method of pigment red 254 - Eureka | Patsnap [eureka.patsnap.com]
- 23. CN102964865A - Preparation method of pigment red 254 - Google Patents [patents.google.com]
- 24. CN1746227A - Production of paint red 254 - Google Patents [patents.google.com]
